molecular formula C7H10N6 B13953209 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine CAS No. 50473-86-4

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine

Cat. No.: B13953209
CAS No.: 50473-86-4
M. Wt: 178.20 g/mol
InChI Key: HLCUIWAMSVKHRS-UHFFFAOYSA-N
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Description

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is a heterocyclic compound with the molecular formula C7H10N6 It is a derivative of imidazo[5,1-f][1,2,4]triazine, characterized by the presence of two methyl groups at positions 4 and 5, and two amino groups at positions 2 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[5,1-f][1,2,4]triazine derivatives.

Scientific Research Applications

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is unique due to the presence of the methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

50473-86-4

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

4,5-dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine

InChI

InChI=1S/C7H10N6/c1-3-5-4(2)11-7(9)13(5)12-6(8)10-3/h1-2H3,(H2,8,12)(H2,9,11)

InChI Key

HLCUIWAMSVKHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NN2C(=N1)N)N)C

Origin of Product

United States

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